
2-Chloro-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)-6-(2,2,2-trifluoroethoxy)isonicotinohydrazide
Overview
Description
2-Chloro-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)-6-(2,2,2-trifluoroethoxy)isonicotinohydrazide is a useful research compound. Its molecular formula is C12H13ClF3N5O2 and its molecular weight is 351.71 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)-6-(2,2,2-trifluoroethoxy)isonicotinohydrazide is a synthetic compound with potential biological activities that have garnered attention in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 351.71 g/mol. This compound is characterized by the presence of a chloro group, a tetrahydropyrimidine moiety, and a trifluoroethoxy side chain, which may contribute to its biological properties.
Property | Value |
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Molecular Formula | |
Molecular Weight | 351.71 g/mol |
CAS Number | Not specified |
Synonyms | Various structural names |
InChI Key | LNFHLYNLBOMXIS-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of isonicotinohydrazides have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Potential
Studies have suggested that isonicotinohydrazides can possess anticancer activity due to their ability to inhibit specific enzymes involved in cancer cell proliferation. Investigations into similar compounds have revealed potential cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
There is emerging evidence that this compound may interact with neurotransmitter systems. Compounds with structural similarities have been evaluated for their effects on serotonin (5-HT) and dopamine receptors. These interactions could lead to potential applications in treating neuropsychiatric disorders.
Case Studies and Research Findings
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Antimicrobial Efficacy : A study demonstrated that derivatives of isonicotinohydrazides showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial effect.
Compound Name MIC (µg/mL) Activity Type Isonicotinohydrazide Derivative A 32 Bactericidal Isonicotinohydrazide Derivative B 16 Fungicidal -
Anticancer Activity : In vitro studies indicated that certain hydrazide derivatives caused G1 phase arrest in cancer cells and increased apoptotic markers.
Cell Line IC50 (µM) Mechanism MCF-7 (Breast Cancer) 10 Apoptosis induction HeLa (Cervical Cancer) 15 Cell cycle arrest - Neuropharmacological Studies : Research on related compounds revealed their potential as serotonin receptor modulators which could inform future studies on mood disorders.
Properties
IUPAC Name |
2-chloro-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)-6-(2,2,2-trifluoroethoxy)pyridine-4-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N5O2/c13-8-4-7(5-9(19-8)23-6-12(14,15)16)10(22)20-21-11-17-2-1-3-18-11/h4-5H,1-3,6H2,(H,20,22)(H2,17,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFHLYNLBOMXIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)NNC(=O)C2=CC(=NC(=C2)Cl)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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